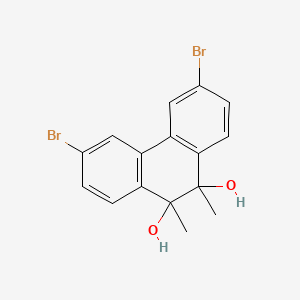
3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol: is an organic compound with the molecular formula C16H14Br2O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of phenanthrene derivatives. One common method involves the reaction of 9,10-dimethylphenanthrene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The resulting product is then subjected to hydrolysis to introduce the hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and hydrolysis steps are optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and reactivity.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their structure and function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
- 3,6-Dibromo-9,10-phenanthrenequinone
- 3,6-Dibromo-9,10-dihydroxyphenanthrene
- 3,6-Dibromo-9,10-dimethylphenanthrene
Comparison:
- 3,6-Dibromo-9,10-phenanthrenequinone lacks the hydroxyl groups present in 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol, resulting in different chemical reactivity and applications.
- 3,6-Dibromo-9,10-dihydroxyphenanthrene has hydroxyl groups but does not have the dimethyl groups, leading to variations in physical and chemical properties.
- 3,6-Dibromo-9,10-dimethylphenanthrene lacks the hydroxyl groups, affecting its solubility and reactivity compared to this compound.
属性
CAS 编号 |
924898-15-7 |
|---|---|
分子式 |
C16H14Br2O2 |
分子量 |
398.09 g/mol |
IUPAC 名称 |
3,6-dibromo-9,10-dimethylphenanthrene-9,10-diol |
InChI |
InChI=1S/C16H14Br2O2/c1-15(19)13-5-3-9(17)7-11(13)12-8-10(18)4-6-14(12)16(15,2)20/h3-8,19-20H,1-2H3 |
InChI 键 |
WJNVVLZRPVIRSO-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=C(C1(C)O)C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
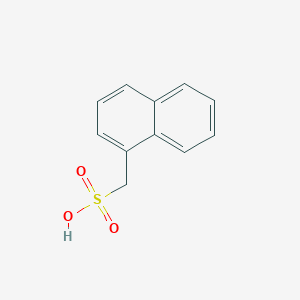
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
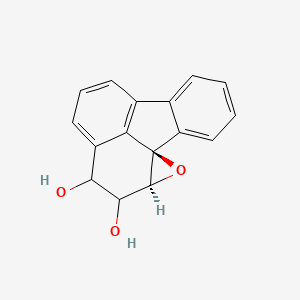
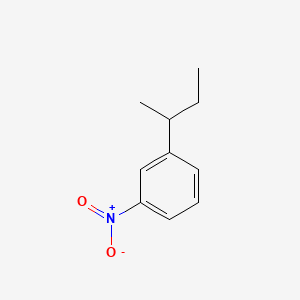
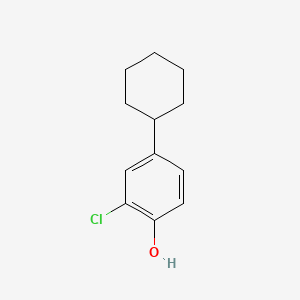
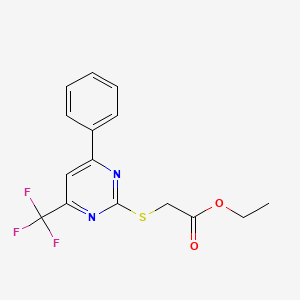

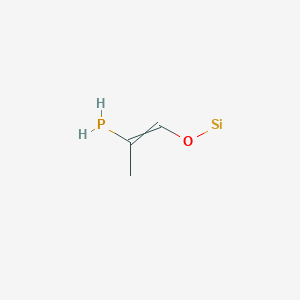
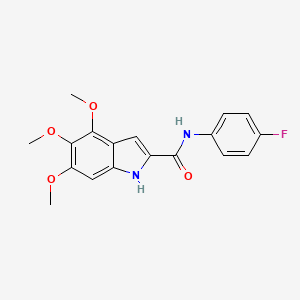
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
